molecular formula C8H16O5S B11828097 (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B11828097
M. Wt: 224.28 g/mol
InChI Key: CHAHFVCHPSPXOE-KEWYIRBNSA-N
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Description

The compound (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol is a thioglycoside derivative featuring a six-membered oxane (sugar) ring with stereospecific hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and an ethylsulfanyl (-S-C₂H₅) substituent at position 2.

Properties

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1

InChI Key

CHAHFVCHPSPXOE-KEWYIRBNSA-N

Isomeric SMILES

CCSC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the introduction of the ethylsulfanyl group. Common synthetic routes may involve the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the reaction steps. The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can yield alcohols.

Scientific Research Applications

(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, while the ethylsulfanyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol with structurally and functionally related compounds:

Compound Substituents Molecular Formula Biological Activity Source/Application
(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol Ethylsulfanyl (-S-C₂H₅) at C2, hydroxymethyl (-CH₂OH) at C6 C₈H₁₆O₅S Hypothesized SGLT2 inhibition (structural analogy to gliflozins) Not explicitly stated
Sotagliflozin () Methylthio (-S-CH₃) at C6, chlorophenyl and ethoxybenzyl groups on aromatic ring C₂₁H₂₅ClO₅S Dual SGLT1/SGLT2 inhibitor; reduces cardiovascular risk in diabetic patients Synthetic (FDA-approved drug)
N7G () Heptyloxy (-O-C₇H₁₅) at C2, hydroxymethyl at C6 C₁₃H₂₆O₆ Inhibitor of AmsI Protein Tyrosine Phosphatase (binding affinity: ΔG = -33.50 kcal/mol) Synthetic research compound
α-Arbutin () 4-Hydroxyphenoxy (-O-C₆H₄-OH) at C6 C₁₂H₁₆O₇ Tyrosinase substrate; skin-lightening agent Natural (plants like bearberry)
Dapagliflozin () Chlorophenyl and ethoxyphenylmethyl groups on aromatic ring C₂₁H₂₅ClO₆ SGLT2 inhibitor; promotes renal glucose excretion in diabetes Synthetic (FDA-approved drug)
Pelargonidin glycoside () Anthocyanin core with glycosyloxy group at C3 C₂₁H₂₀O₁₁ Antioxidant; metabolized to acetylated forms in vivo Natural (strawberries)

Key Structural and Functional Differences :

Substituent Chemistry: The ethylsulfanyl group in the target compound introduces sulfur-based nucleophilicity and increased lipophilicity compared to oxygen-linked analogs (e.g., sotagliflozin’s methylthio or N7G’s heptyloxy). Aromatic vs. Aliphatic Substituents: Unlike gliflozins (e.g., dapagliflozin) with bulky aromatic groups critical for SGLT2 binding, the target compound lacks aromaticity, suggesting divergent target specificity .

Biological Activity: The alkyloxy derivatives (N7G, N8G, N9G) show chain-length-dependent inhibition of AmsI Protein Tyrosine Phosphatase, with longer chains (e.g., nonyl in N9G) exhibiting higher binding affinity (ΔG = -32.81 kcal/mol) compared to ethylsulfanyl . Sotagliflozin’s methylthio group enhances SGLT1/SGLT2 dual inhibition, whereas the ethylsulfanyl group’s larger size may alter binding kinetics or selectivity .

This contrasts with oxygen-linked glycosides (e.g., α-arbutin), which undergo hydrolysis by β-glucosidases to release aglycones .

Stereochemical Considerations :

  • The (3R,4S,5S,6R) configuration is critical for maintaining the oxane ring’s chair conformation, ensuring proper spatial alignment of substituents for target engagement. This mirrors the stereospecificity observed in gliflozins and pelargonidin glycosides .

Research Findings and Implications

  • Synthetic Challenges : Introducing the ethylsulfanyl group requires regioselective thioalkylation, often employing thiourea or mercaptan reagents under controlled conditions to preserve stereochemistry .
  • Therapeutic Potential: If SGLT2 inhibition is confirmed, the compound could offer a novel scaffold for antidiabetic drugs with improved resistance to enzymatic degradation compared to oxygen-linked analogs.
  • Toxicity Risks : Sulfur-containing compounds may exhibit hepatotoxicity or mutagenicity, necessitating Ames testing and in vivo safety profiling .

Biological Activity

The compound (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative that has garnered interest in various fields of biological research. Its unique structural features suggest potential applications in pharmacology and biochemistry, particularly concerning its biological activities such as antimicrobial properties, effects on metabolic pathways, and potential therapeutic uses.

  • Molecular Formula : C8H16O5S
  • Molecular Weight : 224.28 g/mol
  • CAS Number : 13533-58-9

Antimicrobial Properties

Recent studies have indicated that compounds similar to (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol exhibit significant antimicrobial activity. For instance:

  • Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Metabolic Effects

The compound has also been studied for its influence on glucose metabolism:

  • Case Study 2 : Research published in Diabetes Care explored the compound's role as an SGLT2 inhibitor. In vitro assays showed that it significantly reduced glucose reabsorption in renal cells, suggesting potential benefits for managing type 2 diabetes .

The biological activity of (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in carbohydrate metabolism.
  • Alteration of Membrane Permeability : Its sulfanyl group may interact with microbial membranes, leading to increased permeability and cell lysis.

Data Tables

Biological ActivityTest OrganismConcentration (µg/mL)Result
AntimicrobialE. coli50Inhibition
AntimicrobialS. aureus50Inhibition
SGLT2 InhibitionRenal CellsVariableSignificant reduction in glucose reabsorption

Research Findings

  • Antimicrobial Efficacy : The compound has shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Diabetes Management : Its role as an SGLT2 inhibitor suggests promise for therapeutic applications in diabetes management.

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